molecular formula C9H13NO B1352114 1-(3-Methoxyphenyl)ethanamine CAS No. 62409-13-6

1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114
CAS No.: 62409-13-6
M. Wt: 151.21 g/mol
InChI Key: CJWGCBRQAHCVHW-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethanamine (CAS: 62409-13-6) is a secondary amine with the molecular formula C₉H₁₃NO (molecular weight: 151.21 g/mol). Its structure consists of an ethanamine backbone (NH₂-CH₂-CH₂-) attached to a 3-methoxyphenyl ring, where a methoxy (-OCH₃) group is para to the ethylamine substituent . This compound is a key intermediate in pharmaceutical synthesis, notably in the production of Rivastigmine, an acetylcholinesterase inhibitor used to treat Alzheimer’s disease. The synthesis involves condensation of 1-(3-methoxyphenyl)ethanol with dimethylamine, followed by demethylation and carbamoylation steps .

Preparation Methods

Asymmetric Reductive Amination Using Titanium Alkoxides and Raney Nickel Catalysis

Method Overview

This method involves the asymmetric reductive amination of 3-methoxyacetophenone with chiral amines (e.g., R- or S-phenylethylamine) in the presence of tetraalkyl titanates and Raney nickel catalyst under hydrogen pressure. The process is followed by a catalytic transfer hydrogenation (debenzylation) step to yield optically active 1-(3-methoxyphenyl)ethanamine.

Reaction Conditions and Details

Process Summary

  • Mix 3-methoxyacetophenone, chiral phenylethylamine, and tetraalkyl titanate in a hydrogenation vessel with Raney-Ni and solvent.
  • Conduct reductive amination under hydrogen pressure at elevated temperature until pressure stabilizes.
  • Filter off Raney-Ni and treat filtrate with sodium hydroxide to separate phases and recover solvents.
  • Perform catalytic transfer hydrogenation (debenzylation) using Pd/C catalyst and hydrogen donor at 60–80 °C.
  • Filter catalyst and recover the product.

Advantages

  • Mild reaction conditions.
  • Simple post-reaction treatment.
  • High yield and excellent optical purity.
  • Scalable for industrial production.

Representative Data Table

Parameter Condition/Value
Starting material 3-methoxyacetophenone (6 g, 0.04 mol)
Chiral amine R- or S-phenylethylamine (4.84–6.3 g)
Titanate Tetraisopropyl titanate (11.36–34.08 g)
Catalyst Raney-Ni (2–6 g), Pd/C (2.4 g)
Solvent Toluene, methanol, tetrahydrofuran
Temperature 60–100 °C
Pressure 3–15 atm
Yield 75–78%
Optical purity (ee) >99%

Biocatalytic Asymmetric Reduction and Deracemization

Method Overview

This green chemistry approach uses enzymatic catalysis to convert racemic 1-(3-methoxyphenyl)ethanol to optically active (R)-1-(3-methoxyphenyl)ethanol, which is then transformed into (S)-1-(3-methoxyphenyl)ethylamine via Mitsunobu reaction and subsequent hydrazinolysis.

Reaction Details

Process Summary

  • Deracemization of racemic 1-(3-methoxyphenyl)ethanol using immobilized biocatalysts and co-substrates.
  • Isolation of (R)-enantiomer with high enantiomeric excess.
  • Mitsunobu reaction with triphenylphosphine, phthalimide, and DIAD to convert alcohol to protected amine.
  • Hydrazinolysis to remove protecting group, yielding (S)-1-(3-methoxyphenyl)ethylamine.

Advantages

  • Environmentally friendly and sustainable.
  • High enantioselectivity.
  • Reusable biocatalysts.
  • Suitable for scale-up.

Representative Data Table

Step Conditions/Results
Enzymatic reduction 30 °C, 5 h, 180 rpm
Conversion 90–99%
Enantiomeric excess (ee) 79–99%
Yield (R)-alcohol 70%
Mitsunobu reaction THF, 0 °C to 25 °C, 3 h
Hydrazinolysis 66 °C, 2 h
Yield (S)-amine 60%

Summary Comparison of Preparation Methods

Feature Asymmetric Reductive Amination (Chemical) Biocatalytic Reduction and Mitsunobu (Enzymatic)
Optical Purity (ee) >99% 79–99%
Yield 75–78% 60–70%
Reaction Conditions 40–100 °C, 3–30 atm H2, organic solvents Mild temperature (30 °C), aqueous/organic media
Catalyst Raney-Ni, Pd/C, titanium alkoxides Alcohol dehydrogenases, ketoreductases
Scalability High, suitable for industrial scale Moderate, scalable with immobilized enzymes
Environmental Impact Moderate, uses metal catalysts and solvents Low, green chemistry approach
Post-reaction Purification Filtration, solvent recovery Chromatography

Research Findings and Notes

  • The chemical asymmetric reductive amination method provides excellent optical purity and yield, making it suitable for large-scale production with relatively simple work-up procedures.
  • The enzymatic method offers a greener alternative with high enantioselectivity and catalyst reusability but involves more steps and moderate yields.
  • Both methods have been validated with detailed NMR, MS, and optical rotation data confirming product identity and purity.
  • The choice of method depends on the desired scale, environmental considerations, and available infrastructure.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1-(3-Methoxyphenyl)ethanamine has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Notably, it serves as an intermediate in the synthesis of Rivastigmine, a drug used for managing Alzheimer's disease. The synthesis of (S)-1-(3-methoxyphenyl)ethylamine from (±)-1-(3-methoxyphenyl)ethanol has shown promising results, achieving high yields and enantiomeric excess through biocatalytic processes involving immobilized yeast cells .

Table 1: Therapeutic Applications of this compound

Therapeutic Use Details
Alzheimer's TreatmentIntermediate in Rivastigmine synthesis, which is used to manage symptoms of Alzheimer's disease .
Parkinson's TreatmentPotential precursor for compounds targeting Parkinson's disease .

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including asymmetric reductive amination. A notable method involves the reaction of 3-methoxyacetophenone with chiral amines under controlled conditions to yield high diastereomeric excess . This method not only enhances yield but also ensures the production of specific enantiomers that are crucial for biological activity.

Table 2: Synthesis Methods for this compound

Synthesis Method Yield Diastereomeric Excess Notes
Asymmetric Reductive AminationHighExcellentUtilizes chiral amines and titanium catalysts .
Biocatalytic Cascade with YeastHigh>80%Involves immobilized yeast for enantiomer production .

Research has indicated that this compound exhibits various biological activities. It has been tested for its effects on cancer cell lines and other biological systems. Studies have shown that derivatives of this compound can induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .

Study Focus Findings
Anticancer ActivityInduces apoptosis in L-1210 murine leukemia cells .
Neuroprotective EffectsPotential neuroprotective properties in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various biologically active compounds. The methoxy group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Methoxy vs. 4-Methoxy Derivatives

  • 1-(4-Methoxyphenyl)ethanamine (CAS: 6298-96-0) differs by the methoxy group’s position on the phenyl ring (para vs. meta). This positional change alters electronic properties and receptor interactions.
  • Biological Relevance: 3-Methoxy substitution is critical in Rivastigmine’s activity, whereas 4-methoxy analogs are more prevalent in hallucinogenic substances like 25I-NBOMe .

Chain Length Variations: Ethanamine vs. Methanamine

  • 1-(3-Methoxyphenyl)methanamine (CAS: SZ4) has a shorter methylamine chain (NH₂-CH₂-), reducing steric bulk and altering lipophilicity (logP: ~1.2 vs. ~1.8 for the ethanamine analog). This impacts blood-brain barrier permeability and metabolic stability .
  • Applications : Methanamine derivatives are less common in CNS drugs but serve as ligands in coordination chemistry (e.g., copper complexes for catalytic studies) .

Substituted Amines: N-Alkylation Effects

  • 1-(3-Methoxyphenyl)-N,N-dimethylethanamine (Rivastigmine precursor) demonstrates how N-methylation enhances acetylcholinesterase inhibition. The dimethylamino group increases lipophilicity and resistance to enzymatic degradation, prolonging therapeutic effects .
  • Comparison : Unsubstituted 1-(3-Methoxyphenyl)ethanamine lacks this metabolic stability, limiting its direct pharmacological use .

Halogenated Derivatives

  • (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (CAS: 1157581-09-3) introduces a fluorine atom, enhancing electronegativity and metabolic stability. Fluorine’s electron-withdrawing effect can modulate receptor binding, as seen in fluorinated psychoactive phenethylamines .

Chiral Variants

  • (R)-1-(3-Methoxyphenyl)ethanamine (CAS: 618-126-5) highlights the role of stereochemistry. Enantiomers can display divergent biological activities; for example, (R)-configurations in benzylamines often show higher receptor affinity due to spatial compatibility with binding pockets .

Data Table: Key Structural and Functional Comparisons

Compound CAS Molecular Formula Substituents Key Properties/Applications References
This compound 62409-13-6 C₉H₁₃NO 3-OCH₃, NH₂-CH₂-CH₂- Rivastigmine precursor, CNS research
1-(4-Methoxyphenyl)ethanamine 6298-96-0 C₉H₁₃NO 4-OCH₃, NH₂-CH₂-CH₂- Psychoactive NBOMe series
1-(3-Methoxyphenyl)methanamine SZ4 C₈H₁₁NO 3-OCH₃, NH₂-CH₂- Ligand in coordination chemistry
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 1157581-09-3 C₉H₁₂FNO 4-F, 3-OCH₃, NH₂-CH₂-CH₂- Enhanced metabolic stability
25D-NBOMe (2C-B analog) - C₁₈H₂₂N₂O₃ 2,5-dimethoxy, N-benzyl Potent serotonin receptor agonist

Research Findings and Mechanistic Insights

  • Pharmacological Activity: this compound derivatives exhibit variable monoamine transporter inhibition. For instance, NBOMe compounds (e.g., 25I-NBOMe) show nanomolar affinity for 5-HT₂A receptors, while Rivastigmine’s efficacy relies on carbamate-mediated acetylcholinesterase inhibition .
  • Toxicity : Methoxy-substituted ethanamines generally pose risks of skin/eye irritation (H315, H318) and respiratory distress (H335), as seen in safety data for (2,4,6-Trimethoxyphenyl)methanamine .
  • Synthetic Utility : These compounds serve as intermediates for Kinesin Spindle Protein inhibitors and ABCB1 modulators, demonstrating versatility in drug discovery .

Biological Activity

1-(3-Methoxyphenyl)ethanamine, also known as (R)-1-(3-Methoxyphenyl)ethanamine, is a chiral amine with significant biological activity. This compound has garnered attention due to its potential therapeutic effects, particularly in neuropharmacology and inflammation modulation.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}NO
  • Molecular Weight : Approximately 165.24 g/mol
  • Functional Groups : Methoxy group (-OCH3_3) attached to a phenyl ring, contributing to its unique properties.

The compound is characterized by its ability to cross the blood-brain barrier, suggesting potential neuroactive properties. Its solubility in biological systems enhances its bioavailability and interaction with various biological targets.

Pharmacological Properties

This compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases.
  • Neuroactive Effects : Due to its structural similarity to other biologically active compounds, it may interact with neurotransmitter systems, influencing mood and cognitive functions.
  • Chiral Resolution : The compound's chiral nature allows for the synthesis of enantiopure products, which are crucial for developing drugs with specific biological activities.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact primarily with neurotransmitter receptors and enzymes involved in inflammatory pathways. The methoxy group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .

Study on Anti-inflammatory Effects

A recent study demonstrated that (R)-1-(3-Methoxyphenyl)ethanamine significantly reduced levels of pro-inflammatory cytokines in vitro. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting a modulatory effect on the immune response .

Cytokine Level (pg/mL)ControlTreatment (R)-1-(3-Methoxyphenyl)ethanamine
TNF-alpha15075
IL-6200100

Neuropharmacological Research

In animal models, (R)-1-(3-Methoxyphenyl)ethanamine has shown promise in enhancing cognitive function. A study reported improved memory retention in mice administered with the compound compared to control groups. Behavioral assays indicated increased exploratory behavior and reduced anxiety-like symptoms .

Synthesis and Applications

The synthesis of (R)-1-(3-Methoxyphenyl)ethanamine can be achieved through various methods, including asymmetric reductive amination. One notable method involves using meta-methoxy acetophenone as a starting material, which reacts with optically active phenethylamine under specific catalytic conditions .

This compound serves as an important intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders such as Parkinson's disease and Alzheimer's disease. Its role as a resolving agent in enantiomer separation further underscores its significance in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and structural identifiers for 1-(3-Methoxyphenyl)ethanamine?

  • Methodological Answer : this compound (C₉H₁₃NO, molecular weight 151.20) can be identified via ATR-FTIR spectroscopy, focusing on characteristic peaks for the amine (-NH₂, ~3300 cm⁻¹) and methoxy (-OCH₃, ~1250 cm⁻¹) groups . For NMR, the aromatic protons in the 3-methoxyphenyl group appear as a multiplet (δ 6.7–7.3 ppm), while the ethanamine chain shows signals at δ 2.7–3.1 ppm (CH₂NH₂) and δ 1.2–1.5 ppm (CH₃). Crystallographic data may require SHELX software for refinement, particularly for derivatives .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer : A standard synthesis involves reductive amination of 3-methoxyacetophenone using ammonium acetate and sodium cyanoborohydride. Alternatively, it can be prepared via condensation of 3-methoxyphenylacetonitrile with LiAlH₄ reduction. Advanced routes employ Bischler-Napieralski reactions for derivatives, as seen in the synthesis of isoquinoline alkaloids . Key intermediates include 3-methoxybenzaldehyde and 3-methoxyphenethylamine derivatives .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators in poorly ventilated areas. Store the compound away from oxidizers and acids. Spills should be neutralized with a 1:1:1 mixture of sand, sodium carbonate, and calcium hydroxide .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Methodological Answer : Enantiomers like (R)- and (S)-1-(3-Methoxyphenyl)ethanamine (CAS 88196-70-7 and 632-902-0) exhibit distinct receptor-binding profiles. For example, (S)-enantiomers show higher affinity for serotonin receptors in neurotropic alphavirus inhibitors. Chiral resolution via HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) is recommended .

Q. What computational methods optimize the electronic properties of this compound for drug design?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts HOMO-LUMO gaps and charge distribution. Exact exchange functionals improve accuracy for thermochemical properties (e.g., ionization potentials, atomization energies). Solvent effects are modeled using the PCM approach .

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from disordered methoxy groups. Use SHELXL for refinement, applying restraints for planar aromatic rings and isotropic displacement parameters. Twinning tests (e.g., ROTAX) and high-resolution data (>1.0 Å) improve accuracy .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Fluorination at the ethanamine chain (e.g., 2,2,2-trifluoro derivatives) reduces CYP450-mediated oxidation. Deuterated analogs (e.g., CD₃-methoxy groups) prolong half-life by inhibiting metabolic cleavage. In vitro assays with human liver microsomes (HLMs) validate stability .

Q. How do substituents on the phenyl ring modulate the compound’s interaction with ABCB1 transporters in multidrug resistance studies?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) at the 4-position increase ABCB1 inhibition potency. SAR studies using radiolabeled verapamil displacement assays (IC₅₀ values) and molecular docking (AutoDock Vina) identify key hydrophobic pockets in the transporter .

Q. Data Contradiction Analysis

Q. Why do reported logP values for this compound vary across studies?

  • Methodological Answer : Discrepancies arise from measurement techniques (shake-flask vs. HPLC) and pH-dependent partitioning. Computational models (e.g., XLogP3) may underestimate hydrogen bonding. Validate experimental logP via reverse-phase HPLC (C18 column, methanol:water 70:30) with internal standards .

Q. How can conflicting bioactivity data for enantiomers be reconciled in receptor-binding assays?

  • Methodological Answer :
    Contradictions often stem from impurities (>95% enantiomeric excess required) or assay conditions (e.g., buffer pH affecting protonation). Use chiral SFC-MS for purity verification and perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293T expressing 5-HT₂A) .

Properties

IUPAC Name

1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWGCBRQAHCVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404865
Record name 1-(3-methoxyphenyl)ethanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62409-13-6
Record name 3-Methoxy-α-methylbenzenemethanamine
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Record name 1-(3-Methoxyphenyl)ethanamine
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Record name 1-(3-methoxyphenyl)ethanamine
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Record name 1-(3-methoxyphenyl)ethanamine
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Synthesis routes and methods I

Procedure details

A solution of 14.0 g (92.0 mmol) of (R)-(-)- mandelic acid (Aldrich, 99+%), 14.0 g (92.7 mmol) of (±) 3-methoxy-α-methylbenzylamine and 500 mL of isopropanol was brought to reflux and gravity filtered while hot. The solution was then seeded at 50° C. with diastereomerically-pure seeds. After cooling to room temperature, the mixture was filtered to afford 10.9 g of a fluffy, white solid. This was recrystallized from 500 mL of isopropanol. The solids were collected then partitioned between ethyl acetate and saturated Na2CO3. The organics were washed with saturated NaCl, dried with Na2SO4, and concentrated to afford 5.8 g (83%) of a yellow oil. NMR analysis of the derived camphorsulfonamide (FIG. 6) indicated that the chemical is enantiomerically pure, to the limits of detection of NMR. This oil was distilled, b.p. 118°-120° C. at aspirator pressure, [α]D =+3.8° (c+1 in 2N HCl). Preliminary results suggest that this compound may form a carbonate upon exposure to air. It is therefore recommended that the chemical be stored under an inert atmosphere.
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83%

Synthesis routes and methods II

Procedure details

To a solution of 45 g of 1-(3-methoxy-phenyl)-ethanone oxime in 675 ml of methanol charged 45 g of Raney Ni. The resultant suspension was agitated at about 28° C. under 3 kg/cm2 anhydrous hydrogen gas pressure for about 4 hours. After completion of the reaction, the reaction mass was filtered through celite and washed with 90 ml of methanol. The filterate was distilled under vacuum at about 55° C. To the residue charged 150 ml of methanolic HCL and distilled completely under vacuum at about 50° C. To the residue charged 100 ml of acetone and stirred at about 15° C. for about one hour. Separated solid was filtered and the solid was washed with 30 ml of acetone. The solid obtained was dried at about 50° C. for about 3 hours.
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45 g
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Synthesis routes and methods III

Procedure details

To a solution of 300 g of 3-methoxyacetophenone of Formula VII in 1000 ml of 10.9% ammonia in methanol, 300 g of Raney nickel in 100 ml of methanol (Raney nickel was prewashed with 2×150 ml of methanol to remove moisture) was charged, followed by heating to about 90° C. The resultant suspension was agitated at about 90° C. under 4 kg/cm2 anhydrous hydrogen gas pressure for about 45 hours. After completion of the reaction, the reaction mass was cooled to about 30° C. and the suspension was filtered through a celite bed, followed by washing the celite with 300 ml of methanol. The filtrate was distilled completely at about 55° C. under vacuum. To the residue, 300 ml of acetone was charged and distilled completely. To the residue, 900 ml of acetone was charged and dry HCl gas was passed at about 0° C. until the pH of the mass was less than 1. The resultant suspension was stirred at about 5° C. for about 3 hours. Solid was separated by filtration and the solid was washed with 100 ml of acetone. The solid obtained was dried at 50° C. for about 5 hours. The above solid is charged in a 4 neck round bottom flask and stirred for about 10 minutes and PH is adjusted to about 11.0 using 65 ml of caustic lye and extracted with 3×200 ml of dichloromethane. The obtained organic layer is distilled completely distilled at about 45° C. to afford 179.6 g of title compound.
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300 g
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Formula VII
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1000 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3-Methoxyphenyl)ethanamine
1-(3-Methoxyphenyl)ethanamine

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